N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide
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Description
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H16FN3O2S and its molecular weight is 369.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects . The specific targets of these compounds can vary widely and depend on their exact structure and functional groups.
Mode of Action
The mode of action of such compounds typically involves interaction with specific protein targets in the cell. The compound may bind to an active site on the target protein, altering its function and leading to changes in cellular processes .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could inhibit or enhance the activity of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as the compound’s size, charge, lipophilicity, and the presence of specific functional groups can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from inhibition of microbial growth in the case of antimicrobial activity, to induction of cell death in the case of anticancer activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more stable and active at specific pH levels or temperatures .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-25-17-5-3-2-4-14(17)19(24)21-18-15-10-26-11-16(15)22-23(18)13-8-6-12(20)7-9-13/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQFPAYTUUTMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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